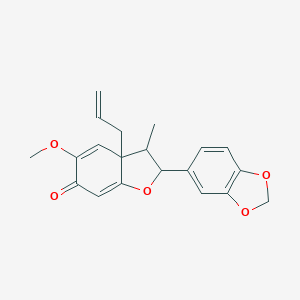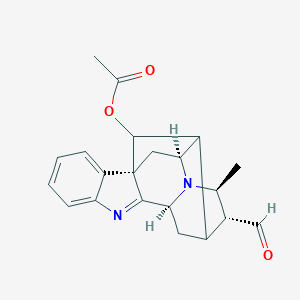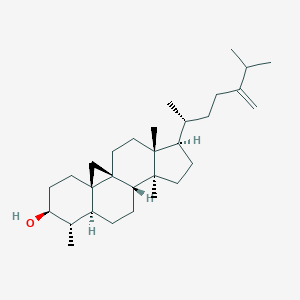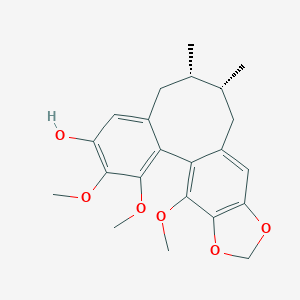
トリフォリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
トリフォリンは、カンポテカ・アキュミナータ、ユーフォルビア・コンディロカルパ、コンソリダ・オリベリアナなど、さまざまな植物に自然に存在する化合物です 。トリフォリンは、抗酸化、抗炎症、抗真菌作用で知られており、さまざまな科学分野で注目されています。
科学的研究の応用
Trifolin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study flavonoid glycosides and their chemical properties.
Biology: Trifolin’s antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
作用機序
トリフォリンは、主にその抗酸化作用によって効果を発揮します。トリフォリンはフリーラジカルを捕捉し、細胞の酸化ストレスを軽減します。分子標的は、炎症や細胞生存に関与するさまざまなシグナル伝達経路を含みます。 たとえば、トリフォリンは、抗酸化タンパク質の発現を調節する核内因子エリスロイド2関連因子2(Nrf2)経路を活性化することが示されています .
生化学分析
Biochemical Properties
Trifolin interacts with various enzymes and proteins in biochemical reactions. For instance, it is a substrate for the enzyme Kaempferol 3-O-galactosyltransferase, which catalyzes the reaction of UDP-galactose and kaempferol to produce Trifolin . This interaction plays a crucial role in the biosynthesis of flavonoids .
Cellular Effects
Trifolin has been shown to induce apoptosis in human leukemia cells . The apoptotic effect of Trifolin was associated with the release of cytochrome c from mitochondria and the activation of the mitogen-activated protein kinases (MAPKs) pathway . This suggests that Trifolin can influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Trifolin exerts its effects through various mechanisms. For instance, it has been shown to induce apoptosis in human leukemia cells through an intrinsic-dependent apoptotic event involving mitochondria and MAPK . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Trifolin is involved in the flavonoid biosynthesis pathway . It interacts with the enzyme Kaempferol 3-O-galactosyltransferase, which catalyzes the reaction of UDP-galactose and kaempferol to produce Trifolin . This could also include any effects on metabolic flux or metabolite levels.
準備方法
合成経路と反応条件
トリフォリンは、酵素反応によって合成することができます。 一般的な方法の1つは、カンプフェロールとUDP-ガラクトースを基質とし、酵素カンプフェロール3-O-ガラクトシルトランスフェラーゼによって触媒されます 。反応条件は通常、酵素活性に適したpHの緩衝された水溶液で行われ、通常は約pH7.5です。
工業生産方法
トリフォリンの工業生産は、多くの場合、植物源からの抽出によって行われます。 深共晶溶媒ベースのマイクロ波支援抽出(DES-MAE)やイオン液体ベースの超音波支援抽出などの技術が開発され、植物材料からトリフォリンを効率的に抽出することができます 。これらの方法は、収量を最大化するために、温度、抽出時間、溶媒組成などのパラメーターを最適化します。
化学反応の分析
反応の種類
トリフォリンは、酸化、還元、置換などのさまざまな化学反応を起こします。
一般的な試薬と条件
酸化: トリフォリンは、過酸化水素などの試薬を使用して、穏やかな条件下で酸化させることができます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: 置換反応は、多くの場合、ガラクトシド部分を置換できる求核試薬を含みます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、トリフォリンの酸化は、キノン類の形成につながる可能性があり、還元はジヒドロフラボノール類を生成する可能性があります。
科学研究への応用
トリフォリンは、科学研究において幅広い用途があります。
化学: フラボノイド配糖体とその化学的性質を研究するためのモデル化合物として使用されています。
生物学: トリフォリンの抗酸化作用は、酸化ストレスや細胞保護に関する研究において注目されています。
類似化合物との比較
トリフォリンは、ケルセチン3-O-ガラクトシド(ヒペロシド)、カンプフェロール3-O-グルコシド(アストラガリン)、ミリスチン3-O-ガラクトシドなどの化合物を含むフラボノール配糖体ファミリーの一部です。 これらの化合物と比較して、トリフォリンは、その特定のガラクトシド部分により、その溶解性と生物学的活性が異なります .
類似化合物のリスト
- ケルセチン3-O-ガラクトシド(ヒペロシド)
- カンプフェロール3-O-グルコシド(アストラガリン)
- ミリスチン3-O-ガラクトシド
トリフォリンの明確な構造と特性により、研究や産業におけるさまざまな用途に役立つ化合物となります。
特性
CAS番号 |
23627-87-4 |
|---|---|
分子式 |
C21H20O11 |
分子量 |
448.4 g/mol |
IUPAC名 |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2/t13-,15+,17+,18-,21?/m1/s1 |
InChIキー |
JPUKWEQWGBDDQB-HBDJNLTOSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
外観 |
Yellow powder |
melting_point |
235 °C |
物理的記述 |
Solid |
同義語 |
kaempferol-3-O-galactoside trifolin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate](/img/structure/B201333.png)







